2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione
Overview
Description
The compound "2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione" is a derivative of isoindoline-1,3-dione, which is a core structure in various pharmacologically active molecules. Isoindoline derivatives have been extensively studied due to their wide range of biological activities, including their role as inhibitors of acetylcholinesterase (AChE), an enzyme associated with the progression of Alzheimer's disease .
Synthesis Analysis
The synthesis of isoindoline derivatives can involve various strategies. For example, the synthesis of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione involved crystallization and was evaluated for its AChE inhibitory activity . Another study reported the synthesis of novel 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones through a one-step reaction involving nucleophilic substitution, ring opening, and intramolecular cyclization . Although these methods do not directly describe the synthesis of the compound , they provide insight into the synthetic approaches that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of isoindoline derivatives is often confirmed using various spectroscopic techniques. For instance, the structure of 2-(4-methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione was characterized using 1D and 2D NMR spectroscopy, which included COSY and HSQC techniques to establish correlations between protons and adjacent carbons . These methods are crucial for confirming the molecular structure of synthesized compounds, including the one of interest.
Chemical Reactions Analysis
Isoindoline derivatives can participate in a variety of chemical reactions. The study of 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione synthesis involved a [2+3] cycloaddition reaction, which is a common method for constructing heterocyclic compounds . This suggests that the compound "2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione" could also undergo similar cycloaddition reactions, given the presence of suitable functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindoline derivatives are influenced by their molecular structure. For example, the presence of substituents on the isoindoline ring can affect the compound's solubility, melting point, and stability. The study of 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid provided insights into the thermal stability of the compound, which is an important aspect of its physical properties . Although the specific physical and chemical properties of "2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione" are not detailed in the provided papers, similar analyses would be necessary to fully characterize this compound.
Scientific Research Applications
Applications in Psychotic and Mood Disorders
Lurasidone, a compound with structural relevance, has demonstrated efficacy in treating psychotic and major affective disorders, highlighting the potential of related compounds in neuropsychiatric research. It is notable for its low risk of inducing weight gain, metabolic, or cardiac abnormalities, suggesting a safety profile conducive for long-term studies in schizophrenia and bipolar disorder Pompili et al., 2018.
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives have been identified for their broad biological potentials, including antifungal, anti-Parkinsonism, and anti-tumoral activities. This diversity underscores the chemical versatility of compounds like 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione for developing novel low-molecular-weight inhibitors for pharmacotherapeutic applications Danao et al., 2021.
Synthesis and Applications of O- and N-Heterocycles
The synthesis of heterocycles, including isoindolines, is of significant interest due to their presence in products with antimycotic, antibiotic, and antioxidant properties. This area of research is crucial for developing new materials with enhanced biological activities Albano & Aronica, 2017.
Benzoxaboroles in Organic Synthesis and Biological Activity
Benzoxaboroles, derivatives of phenylboronic acids, have found recent interest due to their exceptional properties and wide applications, including as building blocks in organic synthesis and potential biological activities. Their ability to bind hydroxyl compounds positions them as candidates for developing molecular receptors for sugars and glycoconjugates Adamczyk-Woźniak et al., 2009.
Antioxidant Capacity and Mechanisms
The investigation into the antioxidant capacity of compounds, including the study of ABTS/PP decolorization assay, is pivotal for understanding the reaction pathways and potential health implications of antioxidants, including those structurally related to the target compound. This research contributes to a deeper understanding of how these compounds interact with biological systems to mitigate oxidative stress Ilyasov et al., 2020.
Future Directions
The future directions for the use of this compound could involve its application in organic synthesis, given the utility of the 1,3,2-dioxaborolane group in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science, suggesting potential future applications in these areas .
properties
IUPAC Name |
2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BNO4/c1-20(2)21(3,4)27-22(26-20)15-9-7-8-14(12-15)13-23-18(24)16-10-5-6-11-17(16)19(23)25/h5-12H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVHVGXLUGUXHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378555 | |
Record name | 2-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione | |
CAS RN |
214360-75-5 | |
Record name | 2-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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